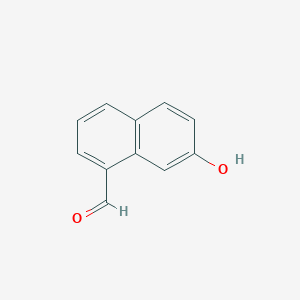

7-Hydroxynaphthalene-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWINMBZRYZEBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572888 |

Source

|

| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144876-32-4 |

Source

|

| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Hydroxynaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Naphthalene Scaffold

7-Hydroxynaphthalene-1-carbaldehyde, a key aromatic aldehyde, is a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its naphthalene core, substituted with hydroxyl and formyl groups at strategic positions, bestows upon it a unique electronic and structural profile, rendering it a valuable precursor for a diverse array of complex molecules. The naphthalene scaffold itself is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to contribute to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, spectral characteristics, safety protocols, and its burgeoning potential in the realm of drug discovery and development.

Core Molecular Attributes: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis. These properties govern its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 144876-32-4 | [3][4][5] |

| Molecular Formula | C₁₁H₈O₂ | [5][6] |

| Molecular Weight | 172.18 g/mol | [4][6] |

| Physical Form | Solid | [4] |

| Purity | ≥95% | [6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4] |

| InChI Key | PYWINMBZRYZEBE-UHFFFAOYSA-N | [4] |

| SMILES | O=Cc1cccc2cc(O)ccc12 | [6] |

Synthesis and Chemical Reactivity: Building with Precision

The synthesis of this compound, while not as extensively documented as some of its isomers, can be approached through established organic chemistry transformations. Drawing parallels from the synthesis of related hydroxynaphthaldehydes, a plausible and efficient synthetic strategy involves the formylation of a corresponding naphthol precursor.

Conceptual Synthetic Pathway: Formylation of 2,7-Naphthalenediol

A logical and commonly employed method for introducing a formyl group onto a phenolic ring is the Reimer-Tiemann reaction. This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich naphthol ring.

Experimental Protocol: Modified Reimer-Tiemann Reaction

This protocol is adapted from established procedures for the formylation of naphthols and provides a robust starting point for the synthesis of this compound.[7][8][9]

Materials:

-

2,7-Naphthalenediol

-

Sodium hydroxide

-

Chloroform

-

Ethanol

-

Hydrochloric acid

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,7-naphthalenediol in aqueous ethanol.

-

Base Addition: Add a concentrated solution of sodium hydroxide to the flask and heat the mixture to 60-70°C with continuous stirring.

-

Chloroform Addition: Add chloroform dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.

-

Extraction: Extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality in Experimental Choices:

-

The use of a strong base (NaOH) is crucial for the deprotonation of the naphthol, which activates the ring towards electrophilic attack by the dichlorocarbene.

-

The choice of a protic solvent system (aqueous ethanol) is common for the Reimer-Tiemann reaction.

-

Acidification is necessary to protonate the resulting phenoxide and liberate the free hydroxyl group of the product.

-

Chromatographic purification is essential to separate the desired this compound from potential regioisomers and unreacted starting material.

Logical Flow of Synthesis

Caption: Synthetic workflow for this compound.

Spectral Fingerprint: Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the hydroxyl proton. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7-8.5 ppm), with coupling constants indicative of their ortho, meta, and para relationships. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals. The aldehydic carbon will be observed at a characteristic downfield chemical shift (δ ~190 ppm). The carbon bearing the hydroxyl group will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=O stretching: A strong, sharp band around 1650-1700 cm⁻¹ corresponding to the aldehydic carbonyl group.

-

C-H stretching (aromatic): Signals above 3000 cm⁻¹.

-

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the naphthalene ring.

Safety and Handling: A Researcher's Responsibility

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for this compound can be inferred from data on related hydroxynaphthaldehydes and aromatic aldehydes.[10][11]

Hazard Identification:

-

Eye Irritation: Likely to be an eye irritant.

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Applications in Drug Discovery and Development: A Scaffold of Promise

The naphthalene ring system is a privileged scaffold in medicinal chemistry, with a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[1] The presence of both a hydroxyl and a formyl group on the this compound core provides two reactive handles for further chemical modification, making it an attractive starting material for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

-

Anticancer Agents: Naphthalene derivatives have been extensively investigated for their anticancer properties. The planar aromatic system can intercalate with DNA, and the functional groups can be modified to interact with specific enzymatic targets.

-

Antimicrobial Agents: The naphthalene scaffold is found in several antimicrobial agents. The hydroxyl and aldehyde functionalities can be used to synthesize Schiff bases, chalcones, and other heterocyclic systems with potential antibacterial and antifungal activity.

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an aromatic core. This compound can serve as a building block for the synthesis of novel anti-inflammatory compounds.

-

Fluorescent Probes: The conjugated π-system of the naphthalene ring often imparts fluorescent properties. Derivatives of this compound could be developed as fluorescent probes for biological imaging and sensing applications.

Logical Pathway for Drug Discovery Application

Caption: From starting material to drug candidate.

Conclusion: A Building Block with Untapped Potential

This compound, with its defined chemical identity and versatile reactivity, represents a valuable tool for chemists in both academic and industrial settings. While a comprehensive body of literature specifically dedicated to this isomer is still evolving, the foundational knowledge of its properties, plausible synthetic routes, and the established therapeutic relevance of the naphthalene scaffold underscore its significant potential. This guide serves as a foundational resource, empowering researchers to confidently and safely utilize this compound in their pursuit of novel chemical entities with impactful applications, particularly in the critical field of drug discovery.

References

-

King-Pharm. 144876-32-4 7-Hydroxynaphthalene-1-carboxaldehyde. [Link]

-

Synthonix. 7-Hydroxy-1-naphthaldehyde - [H75467]. [Link]

-

Organic Syntheses. 2-hydroxy-1-naphthaldehyde. [Link]

-

PrepChem.com. Synthesis of 2-hydroxy-naphthaldehyde. [Link]

- Google Patents.

-

ResearchGate. An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. [Link]

-

ResearchGate. PAPER: 05/3236 An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]

-

PubChem. 2-Hydroxy-1-naphthaldehyde. [Link]

-

PubChem. 1-Hydroxy-2-naphthaldehyde. [Link]

-

LookChem. Cas 708-06-5,2-hydroxynaphthalene-1-carbaldehyde. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

PharmaCompass. CAS 708-06-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PMC - NIH. Chemical synthesis and application of aryldihydronaphthalene derivatives. [Link]

-

ResearchGate. (PDF) In vitro wound healing activity of 1-hydroxy-5, 7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) and other isolates of Aegle marmelos L.: Enhances keratinocytes motility via Wnt/β-catenin and RAS-ERK pathways. [Link]

-

ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. [Link]

-

PubChem. 1-Hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde. [Link]

-

ResearchGate. Structure and vibrational analysis of 1‐hydroxy naphthalene based on density functional theory calculations | Request PDF. [Link]

-

ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST WebBook. 1-Naphthalenecarboxaldehyde, 2-hydroxy-. [Link]

-

ResearchGate. Synthesis, characterization, DFT study and antioxidant activity of (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid. [Link]

- Google Patents. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

-

Sciforum. Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. [Link]/10004)

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 144876-32-4 7-Hydroxynaphthalene-1-carboxaldehyde [chemsigma.com]

- 6. Synthonix, Inc > 144876-32-4 | 7-Hydroxy-1-naphthaldehyde [synthonix.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Synthesis of 7-Hydroxynaphthalene-1-carbaldehyde from 7-Methoxy-naphthalen-2-ol

This guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 7-hydroxynaphthalene-1-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the demethylation of 7-methoxy-naphthalen-2-ol to afford the intermediate, naphthalene-2,7-diol, which is subsequently formylated with high regioselectivity to yield the target aldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Strategic Overview: A Two-Step Approach to a Versatile Naphthaldehyde

The synthesis of this compound from 7-methoxy-naphthalen-2-ol is most effectively achieved through a two-step process. This strategy is necessitated by the need to first unmask the hydroxyl group at the 7-position, which is crucial for directing the subsequent formylation to the desired 1-position. The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow.

This approach allows for a controlled and high-yielding synthesis, with each step being well-established in the literature for similar substrates. The subsequent sections will delve into the mechanistic rationale and provide detailed experimental procedures for each of these transformations.

Step 1: Demethylation of 7-Methoxy-naphthalen-2-ol

The initial step in this synthesis is the cleavage of the methyl ether at the 7-position of the naphthalene core to yield naphthalene-2,7-diol. For this transformation, boron tribromide (BBr₃) is the reagent of choice due to its high efficiency in cleaving aryl methyl ethers under mild conditions.[1][2]

Mechanistic Rationale and Reagent Selection

Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the carbon-oxygen bond, facilitating nucleophilic attack by a bromide ion, leading to the cleavage of the methyl group as methyl bromide. The resulting borate ester is then hydrolyzed during the workup to afford the free hydroxyl group.

The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control its exothermicity. The use of BBr₃ is advantageous over other demethylating agents like HBr or HI, which often require harsh reaction conditions and can lead to side reactions.

Sources

A Technical Guide to the Spectroscopic Identification of 7-Hydroxynaphthalene-1-carbaldehyde

Abstract: This technical guide provides a comprehensive framework for the spectroscopic identification and structural elucidation of 7-Hydroxynaphthalene-1-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document outlines an integrated, multi-technique approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for unambiguous structure confirmation. By integrating predictive analysis based on established spectroscopic principles with detailed experimental protocols, this guide serves as an authoritative reference for the characterization of this and related naphthalene derivatives.

Introduction

Chemical Identity and Structure

This compound (C₁₁H₈O₂) is an organic aromatic compound featuring a naphthalene bicyclic core. It is functionalized with a hydroxyl (-OH) group at the C7 position and a carbaldehyde (-CHO) group at the C1 position. The molecular weight of this compound is 172.18 g/mol .[1] The precise positioning of these functional groups dictates the molecule's electronic properties, reactivity, and unique spectroscopic signature, making its unambiguous identification critical. Differentiating this specific isomer from others, such as the more common 2-hydroxy-1-naphthaldehyde, requires a rigorous and integrated analytical approach.

Importance in Chemical Synthesis and Drug Development

Hydroxynaphthaldehyde scaffolds are valuable precursors and intermediates in organic synthesis.[2] They are utilized in the construction of Schiff bases, heterocyclic compounds, and complex molecular architectures for materials science and medicinal chemistry.[3] The specific electronic and steric arrangement of this compound makes it a potentially unique building block for novel pharmaceutical agents and molecular probes.

Overview of Spectroscopic Characterization Strategy

Confirming the identity of a specific regioisomer like this compound is a non-trivial task that relies on the synergistic interpretation of data from multiple spectroscopic techniques. Our strategy is built on a self-validating workflow where each analysis provides complementary information:

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups (-OH, -CHO, aromatic C=C).

-

UV-Visible (UV-Vis) Spectroscopy: Probes the electronic conjugated system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive connectivity and stereochemical information, allowing for unambiguous isomer differentiation.

This integrated approach ensures a high degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of the molecule. The distinct electronic environments of each proton and carbon atom, created by the hydroxyl and aldehyde substituents on the naphthalene frame, give rise to a unique and predictable spectral fingerprint.

Theoretical Basis: Causality of Chemical Shifts and Coupling

The electron-donating nature of the hydroxyl group (-OH) increases electron density at ortho and para positions, causing the corresponding ¹H and ¹³C nuclei to be shielded (shift to lower ppm). Conversely, the electron-withdrawing and anisotropic effects of the aldehyde group (-CHO) deshield adjacent protons and carbons, shifting their signals to a higher ppm.[4] Spin-spin coupling between adjacent non-equivalent protons provides definitive evidence of their connectivity, with coupling constants (J-values) indicating the spatial relationship (ortho, meta, para).

¹H NMR Spectroscopy

A ¹H NMR spectrum provides the most direct information on the aromatic substitution pattern. For this compound, we predict six aromatic proton signals, one aldehyde proton, and one phenolic proton.

2.2.1 Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

2.2.2 Predicted Spectral Analysis and Signal Assignment

-

Aldehyde Proton (H-1'): Expected as a singlet in the highly deshielded region of δ 9.8-10.5 ppm .[5]

-

Hydroxyl Proton (OH-7): Expected as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent (typically δ 9.0-11.0 ppm in DMSO-d₆).

-

Aromatic Protons (H2, H3, H4, H5, H6, H8): Expected in the region of δ 7.0-9.2 ppm .

-

H8: Adjacent to the aldehyde, this proton is expected to be significantly deshielded, appearing as a doublet with ortho coupling to H3 (J ≈ 8-9 Hz) around δ 9.1-9.3 ppm .

-

H2: Ortho to the aldehyde group, expected as a doublet with ortho coupling to H3 (J ≈ 7-8 Hz) around δ 8.0-8.2 ppm .

-

H4 & H5: These protons form an ortho-coupled system. H5 is adjacent to the hydroxyl-bearing ring and H4 is peri to the aldehyde. H5 is expected as a doublet (J ≈ 8-9 Hz) around δ 7.8-8.0 ppm , and H4 as a doublet (J ≈ 8-9 Hz) around δ 7.9-8.1 ppm .

-

H3: Coupled to both H2 and H8, this proton will appear as a triplet or doublet of doublets around δ 7.6-7.8 ppm .

-

H6: Ortho to the hydroxyl group, this proton is shielded and will appear as a doublet of doublets or a triplet around δ 7.1-7.3 ppm .

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1' (CHO) | 10.1 | s | - |

| OH-7 | 10.5 | br s | - |

| H-8 | 9.2 | d | ~8.5 |

| H-2 | 8.1 | d | ~7.5 |

| H-4 | 8.0 | d | ~8.8 |

| H-5 | 7.9 | d | ~8.8 |

| H-3 | 7.7 | t | ~8.0 |

| H-6 | 7.2 | dd | ~8.8, ~2.4 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is essential for confirming the carbon skeleton and the presence of all 11 unique carbon atoms.

2.3.1 Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (several hundred to thousands) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

DEPT Analysis: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons by inference). This is a critical step for validating assignments.[6]

2.3.2 Predicted Spectral Analysis

-

Carbonyl Carbon (C-1'): The aldehyde carbon is the most deshielded, expected around δ 190-195 ppm .[7]

-

Hydroxyl-bearing Carbon (C-7): The direct attachment to oxygen causes a significant downfield shift to δ 158-162 ppm .

-

Quaternary Carbons (C-1, C-4a, C-8a): These carbons, lacking attached protons, will appear as sharp singlets. Their shifts will be influenced by their position relative to the substituents.

-

Aromatic CH Carbons: Six distinct signals are expected in the range of δ 110-140 ppm .

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Carbon Type (DEPT) |

|---|---|---|

| C-1' (CHO) | 192.5 | CH |

| C-7 | 160.0 | C |

| C-4a | 137.0 | C |

| C-1 | 135.0 | C |

| C-8a | 130.0 | C |

| C-5 | 129.5 | CH |

| C-4 | 128.0 | CH |

| C-2 | 127.5 | CH |

| C-8 | 125.0 | CH |

| C-3 | 124.0 | CH |

| C-6 | 110.0 | CH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups that define the molecule's identity.

Principle: Identifying Functional Groups by Vibrational Modes

Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By identifying these absorption bands, we can confirm the presence of the hydroxyl, aldehyde, and aromatic moieties.[8]

Experimental Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent disk.

-

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Spectral Interpretation: Characteristic Absorption Bands

-

O-H Stretch (Phenolic): A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹ . The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): A sharp, medium-intensity band should appear just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹ .

-

C=O Stretch (Aldehyde): A very strong, sharp absorption is characteristic of the aldehyde carbonyl group, expected at 1690-1670 cm⁻¹ . Its position reflects conjugation with the naphthalene ring.

-

C=C Stretches (Aromatic): Several sharp, medium-to-strong bands are expected in the 1650-1450 cm⁻¹ region, characteristic of the aromatic ring system.

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | 3400-3200 | Strong, Broad |

| Aromatic C-H stretch | 3100-3050 | Medium, Sharp |

| Aldehyde C=O stretch | 1690-1670 | Very Strong, Sharp |

| Aromatic C=C stretch | 1620, 1580, 1470 | Medium-Strong, Sharp |

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

Principle: Ionization, Fragmentation, and Mass-to-Charge Ratio

In the mass spectrometer, molecules are ionized and converted into gas-phase ions. The mass-to-charge (m/z) ratio of the intact molecular ion is measured. High-resolution MS (HRMS) can determine the elemental formula with high precision. Further fragmentation of the molecular ion provides pieces of the structural puzzle.[9]

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the instrument.

-

Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is a soft technique suitable for observing the molecular ion ([M+H]⁺ or [M-H]⁻). Electron Impact (EI) is a higher-energy method that induces more extensive fragmentation.

-

Data Acquisition: Acquire the spectrum across a suitable m/z range (e.g., 50-500 amu).

Analysis of the Molecular Ion Peak (M⁺)

The molecular formula C₁₁H₈O₂ gives a monoisotopic mass of 172.0524 g/mol .

-

HRMS: A high-resolution mass spectrum should show a prominent ion at m/z 173.0597 (for [M+H]⁺) or 171.0452 (for [M-H]⁻).[1] This provides empirical confirmation of the elemental formula.

Key Fragmentation Pathways

Under EI conditions, characteristic fragmentation of aromatic aldehydes is expected:

-

[M-1]⁺ (m/z 171): Loss of the aldehydic hydrogen radical is a common fragmentation pathway.

-

[M-29]⁺ (m/z 143): Loss of the entire aldehyde group (CHO) as a radical is a highly characteristic fragmentation, leading to a hydroxynaphthyl cation.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure and extent of conjugation within the molecule.

Principle: Electronic Transitions in Conjugated Systems

The extended π-electron system of the naphthalene ring, enhanced by the auxochromic -OH group and the chromophoric -CHO group, absorbs UV radiation, promoting electrons from lower to higher energy molecular orbitals (π → π* transitions).[10]

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound, ensuring the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Data Acquisition: Scan the sample from approximately 200 nm to 500 nm against a solvent blank.

Spectral Features and Interpretation of λmax

The spectrum is expected to show multiple absorption bands characteristic of the naphthalene system. The presence of the aldehyde and hydroxyl groups is expected to cause a bathochromic (red) shift compared to unsubstituted naphthalene. One or more strong absorption maxima (λmax) are predicted to occur in the 250-400 nm range.

Integrated Spectroscopic Analysis: A Self-Validating Approach

No single technique is sufficient for unambiguous identification. The core of a trustworthy analysis lies in the cross-validation of data from all experiments. The logical workflow below illustrates this self-validating system.

This workflow ensures that the molecular formula (from MS), the constituent functional groups (from FT-IR), and the precise atomic arrangement (from NMR) are all in agreement before the structure is confirmed.

Conclusion

The definitive identification of this compound is achieved through a systematic and integrated application of modern spectroscopic techniques. While MS and FT-IR provide essential preliminary data on molecular formula and functional groups, only NMR spectroscopy can deliver the detailed connectivity information required to distinguish it from its various isomers. By following the predictive models and experimental protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

-

LookChem. (n.d.). 2-hydroxynaphthalene-1-carbaldehyde. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (2024). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Organic Letters. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 8-Hydroxynaphthalene-1-carboxaldehyde. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-naphthaldehyde. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). 1-Naphthalenol. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

-

ResearchGate. (2015). Photo-physical properties of 1-hydroxy-2-naphthaldehyde: A combined fluorescence spectroscopy and quantum chemical calculations. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2004). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry. Retrieved January 22, 2026, from [Link]

-

Agova, M., et al. (2021). IR and UV-VIS spectroscopic analysis of a new compound. Scripta Scientifica Pharmaceutica. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2017). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. Retrieved January 22, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved January 22, 2026, from [Link]

-

Journal of the American Chemical Society. (2019). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Naphthaldehyde(66-77-3) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 9. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Reaction Mechanisms of 7-Hydroxynaphthalene-1-carbaldehyde

Abstract: 7-Hydroxynaphthalene-1-carbaldehyde is a bifunctional aromatic compound possessing significant potential as a scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties, derived from the interplay between a phenolic hydroxyl group and an electrophilic aldehyde on a naphthalene core, enable a diverse range of chemical transformations. This guide provides an in-depth analysis of the fundamental reaction mechanisms involving this molecule. We will explore the reactivity of its distinct functional groups, present detailed protocols for key transformations, and discuss the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Structural Rationale

This compound is a specific isomer of hydroxynaphthaldehyde, a class of compounds that serve as valuable intermediates in the synthesis of pharmaceuticals, dyes, and complex ligands. The naphthalene scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutics such as propranolol, naproxen, and bedaquiline.[1][2] The incorporation of both a hydroxyl (-OH) and a carbaldehyde (-CHO) group onto this scaffold creates a molecule with dual reactivity, capable of participating in a wide array of synthetic transformations.

It is critical to distinguish this compound (CAS 144876-32-4) from its more commonly documented isomer, 2-Hydroxynaphthalene-1-carbaldehyde (CAS 708-06-5). The positioning of the hydroxyl group at the C7 position significantly influences the molecule's electronic distribution and steric environment, thereby dictating its specific reactivity pathways, which will be the focus of this guide.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 144876-32-4 | Chemical Vendor Data |

| Molecular Formula | C₁₁H₈O₂ | Calculated |

| Molecular Weight | 172.18 g/mol | Calculated |

| Appearance | (Predicted) Light yellow to tan solid | Analogous Compounds |

| Solubility | (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Alcohols) | General Naphthaldehyde Properties |

Synthesis of the Core Scaffold

The targeted synthesis of this compound is most effectively achieved through the electrophilic formylation of 7-naphthol (also known as 2-naphthol). The Vilsmeier-Haack reaction is a robust and widely used method for this purpose, employing a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4][5]

The hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. In 7-naphthol, the C1 and C8 positions are activated. Formylation preferentially occurs at the less sterically hindered C1 position, yielding the desired product.

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Core Reaction Mechanisms

The reactivity of this compound is governed by its two key functional groups: the phenolic hydroxyl and the aromatic aldehyde. These groups can react independently or, in some cases, concertedly to afford more complex structures.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group at C7 behaves as a typical phenol. It is weakly acidic and its conjugate base, the phenoxide, is a potent nucleophile.

This reaction converts the phenolic -OH into an ether linkage, a common strategy in drug development to modify lipophilicity and metabolic stability. The mechanism is a classic Sₙ2 reaction.[6][7]

-

Deprotonation: A base (e.g., K₂CO₃, NaH, NaOH) removes the acidic proton from the hydroxyl group to generate a nucleophilic phenoxide ion. The choice of base is critical; weaker bases like K₂CO₃ are sufficient for reactive alkyl halides, while stronger bases like NaH may be needed for less reactive substrates.[7]

-

Nucleophilic Attack: The phenoxide attacks a primary alkyl halide (e.g., methyl iodide, benzyl bromide), displacing the halide and forming the ether C-O bond. Secondary or tertiary halides are strongly discouraged as they favor E2 elimination.[7]

Caption: Mechanism of O-Alkylation via Williamson Ether Synthesis.

Reactions at the Aldehyde Group

The aldehyde group at C1 is electrophilic and is susceptible to attack by a wide range of nucleophiles.

The condensation of the aldehyde with a primary amine is a cornerstone reaction for generating imines (Schiff bases), which are versatile intermediates for synthesizing nitrogen-containing heterocycles and are themselves a class of biologically active compounds.[8][9]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. This step is often catalyzed by a trace amount of acid.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The lone pair on the nitrogen then forms a double bond with the carbon, expelling water and forming the iminium ion.

-

Deprotonation: A base (e.g., solvent) removes the final proton from the nitrogen to yield the neutral Schiff base.

Caption: General mechanism for Schiff Base (Imine) formation.

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[10][11] This transformation is crucial for creating building blocks where a hydroxymethyl group is desired.

-

Hydride Attack: NaBH₄ serves as a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon.[12]

-

Protonation: The resulting alkoxide intermediate is protonated during an acidic or alcoholic workup step to yield the primary alcohol.[11][12]

LiAlH₄ can also be used, but NaBH₄ is preferred for its chemoselectivity, as it will not reduce other functional groups like esters or carboxylic acids that might be present elsewhere in a more complex molecule.[10]

The aldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid, or milder reagents like sodium perborate in acetic acid.[13][14] Recent methods also utilize organocatalysts like N-hydroxyphthalimide (NHPI) with oxygen.[13]

The mechanism varies with the oxidant but generally involves the hydration of the aldehyde to a gem-diol, which is then oxidized. For example, with permanganate, the reaction proceeds via the formation of a manganate ester followed by its decomposition. This transformation is fundamental for introducing an acidic moiety, which is a key feature in many drug molecules for improving solubility and target interaction.

This is a powerful carbon-carbon bond-forming reaction where the aldehyde condenses with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malonic acid or diethyl malonate).[15][16]

-

Enolate Formation: A weak base (like piperidine or pyridine) deprotonates the active methylene compound to form a stabilized carbanion (enolate).[17]

-

Nucleophilic Addition: The enolate attacks the aldehyde carbonyl, forming an aldol-type intermediate.

-

Dehydration: The intermediate readily eliminates a molecule of water to produce a stable, conjugated α,β-unsaturated product.[18]

This reaction is highly valuable for extending the carbon skeleton and creating conjugated systems often found in dyes and pharmacologically active compounds.[19]

Application in Multicomponent Reactions: The Povarov Reaction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This compound is an ideal aldehyde component for the Povarov reaction, a powerful MCR for synthesizing tetrahydroquinolines.[20][21]

The reaction involves an aniline, an aldehyde (7H1C), and an electron-rich alkene (e.g., an enol ether).

-

Imine Formation: The aniline and 7H1C first react to form a Schiff base (as described in 3.2.1).

-

Lewis Acid Activation: A Lewis acid catalyst activates the imine, making it more electrophilic.

-

Aza-Diels-Alder Reaction: The activated imine undergoes a formal [4+2] cycloaddition with the alkene to form the tetrahydroquinoline ring system.[22][23][24]

Caption: Workflow for the Povarov three-component reaction.

Detailed Experimental Protocols

The following protocols are representative examples. Researchers should adapt them based on the specific substrates and available laboratory equipment.

Protocol 5.1: General Procedure for O-Alkylation

This protocol is adapted from standard Williamson ether synthesis procedures for phenolic compounds.[6][25][26]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetone or acetonitrile (10-15 mL per mmol of substrate).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq), which has been finely ground, to the suspension.

-

Alkylating Agent: Add the primary alkyl halide (1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KX). Wash the solid filter cake with a small amount of the reaction solvent.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 5.2: General Procedure for Schiff Base Formation

This protocol is a standard method for imine synthesis.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (5-10 mL per mmol).

-

Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution. Add 1-2 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product. Monitor by TLC until the aldehyde is consumed (typically 1-4 hours).

-

Isolation: If the product precipitates, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

Conclusion

This compound is a highly versatile synthetic intermediate. A thorough understanding of the distinct reactivity of its phenolic and aldehydic functional groups allows chemists to design rational synthetic routes to a wide variety of complex molecules. The reactions detailed in this guide—including O-alkylation, oxidation, reduction, and condensation reactions like Schiff base formation and Knoevenagel condensation—form the fundamental toolbox for manipulating this scaffold. Furthermore, its utility as a component in powerful multicomponent reactions highlights its potential for building molecular diversity efficiently. This guide serves as a foundational resource for scientists aiming to unlock the synthetic potential of this valuable naphthalene derivative in drug discovery and beyond.

References

-

The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. Available from: [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutor. Retrieved from [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. (2024). Chemical Communications. Available from: [Link]

-

Oxidation of aromatic aldehydes to their carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. (2022). ResearchGate. Retrieved from [Link]

-

Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. (2020). ACS Earth and Space Chemistry. Available from: [Link]

-

Domingo, L. R., Aurell, M. J., Sáez, J. A., & Mekelleche, S. M. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(65), 34331-34341. Available from: [Link]

-

Povarov reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. (2022). ACS Earth and Space Chemistry. Available from: [Link]

-

A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. (2013). ResearchGate. Retrieved from [Link]

-

Naphthalene in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026). Oreate AI Blog. Retrieved from [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). RSC Medicinal Chemistry. Available from: [Link]

-

Aldehydes and Ketones to Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Domingo, L. R., Aurell, M. J., Sáez, J. A., & Mekelleche, S. M. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances. Available from: [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022). The Journal of Physical Chemistry A. Available from: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Gibbs–Helmholtz plots for VH formylation of 1-naphthol using (SOCl2 + DMF). (n.d.). ResearchGate. Retrieved from [Link]

-

Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. (2021). YouTube. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. (2023). Journal of the American Chemical Society. Available from: [Link]

-

Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

Reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

-

Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025). ResearchGate. Retrieved from [Link]

-

Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of phenols (halogenation, hydrogenation, reaction with aldehyde). (2023). YouTube. Retrieved from [Link]

-

Maher, K. (2018). Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes: A Review. Asian Journal of Chemistry, 30(6), 1171-1182. Available from: [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]

-

Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes. (2018). Semantic Scholar. Retrieved from [Link]

-

Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. (2018). AJOL.info. Retrieved from [Link]

-

Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. (n.d.). CrystEngComm. Available from: [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 14. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 15. Knoevenagel Condensation [organic-chemistry.org]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

- 22. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Povarov reaction - Wikipedia [en.wikipedia.org]

- 24. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. ochemonline.pbworks.com [ochemonline.pbworks.com]

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Hydroxynaphthalene Derivatives

For Immediate Release

Shanghai, China – January 22, 2026 – The versatile chemical scaffold of hydroxynaphthalene is poised to drive significant advancements across diverse scientific disciplines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising and underexplored research avenues for hydroxynaphthalene derivatives. Synthesizing field-proven insights with technical accuracy, this whitepaper delves into novel therapeutic strategies, advanced materials, and catalytic applications, offering a roadmap for future innovation.

Hydroxynaphthalene derivatives, aromatic compounds featuring a naphthalene backbone with one or more hydroxyl groups, have long been recognized for their utility as synthetic intermediates.[1][2] However, a growing body of research is unlocking their potential as highly functional molecules in their own right. Their rigid structure, coupled with the electron-donating nature of the hydroxyl group, provides a unique platform for designing molecules with tailored electronic, photophysical, and biological properties. This guide explores the most promising of these emerging applications.

Part 1: Advanced Therapeutic Agents

The inherent bioactivity of the hydroxynaphthalene core has made it a fertile ground for the development of novel therapeutics. Key areas of opportunity include targeted anticancer agents and sophisticated fluorescent probes for diagnostics and bio-imaging.

Targeted Anticancer Drug Discovery

Hydroxynaphthalene derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[3][4] Research in this area is moving beyond broad cytotoxicity to the development of highly targeted therapies.

1.1.1. STAT3 Signaling Pathway Inhibitors:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and metastasis.[5][6] The development of small molecule inhibitors that can disrupt the STAT3 signaling cascade is a major focus in oncology.[7] Hydroxynaphthalene-based compounds have emerged as a promising class of STAT3 inhibitors.[8][9]

-

Scientific Rationale: The hydroxynaphthalene scaffold can be functionalized to mimic the binding of phosphotyrosine residues to the SH2 domain of STAT3, thereby inhibiting its dimerization and subsequent downstream signaling.[7] The planarity of the naphthalene ring allows for effective π-π stacking interactions within the binding pocket, while the hydroxyl group can form crucial hydrogen bonds.

-

Key Research Questions:

-

What substitutions on the hydroxynaphthalene core optimize binding affinity and selectivity for the STAT3 SH2 domain?

-

Can these derivatives effectively inhibit STAT3 phosphorylation and nuclear translocation in cancer cells?

-

What is the in vivo efficacy and safety profile of lead hydroxynaphthalene-based STAT3 inhibitors in preclinical cancer models?

-

-

Experimental Workflow:

Caption: Experimental workflow for the development of hydroxynaphthalene-based STAT3 inhibitors.

1.1.2. Tubulin Polymerization Inhibitors:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[10] Several natural and synthetic compounds inhibit cancer cell proliferation by disrupting microtubule dynamics.[11] Recent studies have identified hydroxynaphthalene derivatives as a new class of tubulin polymerization inhibitors.[1][12]

-

Scientific Rationale: The rigid, planar structure of the naphthalene ring can effectively occupy the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[12] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[11]

-

Key Research Questions:

-

How can the hydroxynaphthalene scaffold be modified to enhance its binding affinity for the colchicine site?

-

What are the structure-activity relationships (SAR) for inhibiting tubulin polymerization and inducing apoptosis in cancer cells?

-

Can these compounds overcome drug resistance mechanisms associated with other tubulin inhibitors?

-

-

Experimental Protocol: Tubulin Polymerization Assay

-

Reagents: Tubulin ( >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), hydroxynaphthalene derivative stock solution (in DMSO), positive control (e.g., colchicine), negative control (DMSO).

-

Procedure: a. Pipette tubulin solution into a 96-well plate. b. Add varying concentrations of the hydroxynaphthalene derivative, positive control, or negative control. c. Incubate the plate at 37°C to initiate polymerization. d. Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Fluorescent Probes for Bio-imaging

The inherent fluorescence of the naphthalene moiety makes it an excellent scaffold for the development of fluorescent probes for detecting and imaging biologically important species, such as metal ions and reactive oxygen species (ROS).[13][14]

1.2.1. Metal Ion Sensors:

Metal ions play crucial roles in numerous physiological and pathological processes.[15] Fluorescent probes that can selectively detect specific metal ions are invaluable tools for understanding their biological functions. Hydroxynaphthalene-based Schiff bases have shown great promise as selective fluorescent sensors for metal ions like Al³⁺ and Cd²⁺.[13][16]

-

Scientific Rationale: The Schiff base linkage provides a coordination site for metal ions. Upon binding, the conformational change in the molecule can lead to a "turn-on" or "turn-off" fluorescent response due to mechanisms like chelation-enhanced fluorescence (CHEF) or inhibition of photoinduced electron transfer (PET).[13]

-

Synthesis of a Hydroxynaphthalene-Based Fluorescent Probe for Sulfite/Bisulfite: A novel fluorescent probe for detecting sulfite and bisulfite ions was synthesized from 1-hydroxy-2,4-diformylnaphthalene and 1,3,3-trimethyl-2-methyleneindoline via a Knoevenagel condensation.[17]

-

Synthesis of 1-hydroxy-2,4-diformylnaphthalene: 1-naphthol and hexamethylenetetramine are dissolved in trifluoroacetic acid and stirred at 85°C. After cooling, diluted sulfuric acid is added, and the mixture is refluxed. The product is extracted with ethyl acetate.[17]

-

Knoevenagel Condensation: The synthesized 1-hydroxy-2,4-diformylnaphthalene is then reacted with 1,3,3-trimethyl-2-methyleneindoline to yield the final fluorescent probe.[17]

-

1.2.2. Reactive Oxygen Species (ROS) Probes:

ROS are highly reactive molecules that are involved in cell signaling and are also implicated in various diseases when their levels are dysregulated.[2] Developing probes that can selectively detect specific ROS is crucial for studying their roles in oxidative stress.[14][18] Hydroxyphenyl fluorescein (HPF), a probe that detects hydroxyl radicals and peroxynitrite, is a well-established example.[19] The hydroxynaphthalene scaffold offers a platform for developing novel ROS probes with tailored properties.

-

Scientific Rationale: The hydroxyl group on the naphthalene ring can react with specific ROS, leading to a change in the electronic properties of the molecule and a corresponding change in its fluorescence emission.[2] The reaction mechanism can be designed to be highly specific for a particular ROS.

Part 2: Advanced Materials

The unique photophysical and electronic properties of hydroxynaphthalene derivatives make them attractive building blocks for advanced materials with applications in electronics and sensing.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are widely used in OLEDs as charge transport and light-emitting materials.[20][21] Their rigid structure and high thermal stability contribute to the longevity and efficiency of OLED devices.[4]

-

Scientific Rationale: The extended π-conjugated system of the naphthalene core facilitates efficient charge transport (both holes and electrons).[20] By introducing different functional groups, the emission color and quantum efficiency of the material can be tuned.[22]

-

Device Fabrication Workflow:

Caption: General workflow for the fabrication of an OLED device incorporating a hydroxynaphthalene derivative.

Metal-Organic Frameworks (MOFs) for Sensing

MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers.[23][24] Their high surface area and tunable pore chemistry make them ideal for sensing applications.[25][26] Hydroxynaphthalene derivatives can be used as functional organic linkers to create MOFs with specific sensing capabilities.

-

Scientific Rationale: The hydroxyl and other functional groups on the naphthalene linker can act as recognition sites for specific analytes.[26] The binding of an analyte within the MOF pores can induce a change in the framework's photoluminescence or electrical conductivity, providing a detectable signal.[27]

Part 3: Asymmetric Catalysis

The development of chiral ligands is at the heart of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.[28][29]

Chiral Hydroxynaphthalene-Based Ligands

The C₂-symmetric BINOL (1,1'-bi-2-naphthol) is a privileged chiral ligand, but there is a growing interest in developing new chiral ligands based on simpler hydroxynaphthalene scaffolds. These ligands can coordinate with various transition metals to form catalysts for a wide range of enantioselective reactions.[30][31]

-

Scientific Rationale: The rigid naphthalene backbone provides a well-defined chiral environment around the metal center.[30] The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the naphthalene ring, allowing for high enantioselectivity in catalytic transformations.

Part 4: Other Promising Research Areas

Corrosion Inhibitors

Hydroxynaphthalene derivatives have been investigated as effective corrosion inhibitors for metals, particularly steel in acidic environments.[32][33]

-

Scientific Rationale: The lone pair electrons on the oxygen and nitrogen atoms (if present) and the π-electrons of the naphthalene ring can adsorb onto the metal surface, forming a protective film that inhibits corrosion.[34][35][36]

Supramolecular Chemistry and Self-Assembly

The planar structure and hydrogen-bonding capabilities of hydroxynaphthalene derivatives make them excellent building blocks for supramolecular self-assembly.[3] This can lead to the formation of well-ordered nanostructures such as nanofibers and nanotwists with interesting optical and electronic properties.[37][38][39]

Conclusion

The hydroxynaphthalene scaffold represents a versatile and powerful platform for innovation across a multitude of scientific disciplines. The research areas outlined in this guide highlight the immense potential of these derivatives to address significant challenges in medicine, materials science, and catalysis. By focusing on rational design, detailed mechanistic studies, and rigorous experimental validation, the scientific community can unlock the full potential of hydroxynaphthalene chemistry to create a new generation of advanced materials and therapeutics.

References

A comprehensive list of references is available in the full technical guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]

- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]

- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globethesis.com [globethesis.com]

- 14. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oled-intermediates.com [oled-intermediates.com]

- 21. Phenolphthalein-Derived Molecules in Organic Light-Emitting Diodes [eureka.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Designing MOFs for Improved Chemical Sensing in Industrial Settings [eureka.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. jeires.com [jeires.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Self-assembly of isomeric naphthalene appended glucono derivatives: nanofibers and nanotwists with circularly polarized luminescence emission - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 38. Supramolecular self-assembly of lipid derivatives on carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. engineering.jhu.edu [engineering.jhu.edu]

A Comprehensive Technical Guide to the Stability and Storage of 7-Hydroxynaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 7-Hydroxynaphthalene-1-carbaldehyde, a key intermediate in organic synthesis. By understanding the chemical liabilities of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document moves beyond generic recommendations to explain the underlying chemical principles governing the stability of this compound.

Understanding the Molecule: A Stability-Focused Profile

This compound is a bifunctional aromatic compound, featuring both a hydroxyl group and an aldehyde group on a naphthalene scaffold. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group influence the electron density of the aromatic system, making the molecule susceptible to specific degradation pathways.

The primary stability concerns for this compound are oxidation and, to a lesser extent, polymerization. The phenolic hydroxyl group is prone to oxidation, a common degradation pathway for naphthols. The aldehyde functional group is also susceptible to oxidation, which would convert it to a carboxylic acid. Furthermore, like many aldehydes, it can potentially undergo polymerization or condensation reactions over time, especially under non-optimal storage conditions.

Recommended Storage Conditions: A Comparative Overview

A review of supplier safety data sheets and general chemical storage principles reveals a consensus on the need for controlled storage, although specific temperature recommendations vary. This variation underscores the importance of consulting the documentation provided by the specific supplier from whom the material was procured.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or Room Temperature | Refrigeration is generally recommended to slow down the rates of potential degradation reactions. However, some suppliers suggest room temperature storage, possibly to prevent moisture condensation which could accelerate degradation. Always consult the supplier-specific Certificate of Analysis. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The compound is noted to be air-sensitive. Storage under an inert atmosphere minimizes contact with oxygen, thereby inhibiting oxidative degradation. |

| Light | Protection from light (Amber vial) | Aromatic compounds, particularly those with hydroxyl groups, can be sensitive to light, which can catalyze oxidative reactions. |

| Moisture | Sealed, dry container | Moisture can facilitate certain degradation pathways. A tightly sealed container prevents the ingress of atmospheric moisture. |

Key Degradation Pathways

The primary routes of degradation for this compound are anticipated to be oxidation of both the aldehyde and the hydroxyl-substituted naphthalene ring.

Oxidation of the Aldehyde Group

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 7-hydroxynaphthalene-1-carboxylic acid. This can be initiated by atmospheric oxygen and is often catalyzed by light or trace metal impurities. While Tollens' reagent is a classic laboratory test for aldehydes, even milder, ambient conditions can lead to this transformation over time[1].

Oxidation of the Naphthalene Ring

The hydroxynaphthalene moiety is prone to oxidation, similar to other phenolic compounds. A likely oxidation product is a naphthoquinone derivative. For instance, the oxidation of 1-naphthol to 1,4-naphthoquinone is a known transformation. This suggests that the dihydroxynaphthalene intermediate could be oxidized to a quinone, a highly conjugated and often colored species. The appearance of color in a previously pale-yellow solid can be an indicator of such degradation.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be conducted. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies[2].

Objective

To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.

Materials and Equipment

-

This compound

-

HPLC grade acetonitrile and water

-

Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Workflow for Forced Degradation Study

Sources

Methodological & Application

Application Notes: 7-Hydroxynaphthalene-1-carbaldehyde as a Versatile Fluorophore Scaffold for High-Performance Metal Ion Probes

Preamble: The Rationale for Naphthalene-Based Chemosensors